
2-Bromo-6-iodo-4-(trifluoromethyl)aniline
Overview
Description
2-Bromo-6-iodo-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4BrF3IN It is a halogenated aniline derivative, characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline typically involves multi-step reactions. One common method is the halogenation of 4-(trifluoromethyl)aniline. The process begins with the bromination of 4-(trifluoromethyl)aniline to introduce the bromine atom at the 2-position. This is followed by iodination at the 6-position. The reactions are usually carried out under controlled conditions using appropriate solvents and catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-iodo-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is useful in the synthesis of more complex organic molecules.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro derivatives or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids under mild conditions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
- Substituted anilines
- Biaryl compounds (from coupling reactions)
- Nitroanilines or aminobenzenes (from oxidation/reduction reactions)
Scientific Research Applications
Organic Synthesis
The compound serves as a crucial building block in organic synthesis. Its halogen substituents allow for various substitution reactions, making it an ideal precursor for synthesizing more complex molecules. The following applications are notable:
- Synthesis of Fluorinated Compounds : The trifluoromethyl group imparts unique electronic properties that are beneficial in the synthesis of fluorinated organic compounds. These compounds often exhibit enhanced biological activity and stability, making them valuable in pharmaceutical applications.
- Cross-Coupling Reactions : 2-Bromo-6-iodo-4-(trifluoromethyl)aniline can participate in Suzuki and Sonogashira coupling reactions, facilitating the formation of carbon-carbon bonds. This is particularly useful for constructing complex aromatic systems that are prevalent in drug design .
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential therapeutic applications:
- Antimycobacterial Activity : Research has indicated that derivatives of this compound exhibit activity against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies have identified modifications that enhance efficacy and metabolic stability, leading to promising candidates for tuberculosis treatment .
- Anticancer Properties : Compounds with similar structures have shown potential anticancer activities. The presence of electron-withdrawing groups such as trifluoromethyl and halogens can influence the compound's interaction with biological targets, potentially leading to the development of novel anticancer agents.
Material Science
The unique properties of this compound make it suitable for applications in material science:
- Development of Novel Materials : Its reactivity allows for the functionalization of polymers and other materials, leading to innovations in coatings, adhesives, and electronic materials. The incorporation of trifluoromethyl groups can enhance properties such as hydrophobicity and thermal stability.
Case Study 1: Antimycobacterial Activity Assessment
A study focused on phenotypic whole-cell screening against Mycobacterium tuberculosis led to the identification of a derivative based on this compound. The compound was evaluated for its solubility and metabolic stability, revealing promising pharmacokinetic parameters but limited efficacy in in vivo models. This highlights the importance of structural modifications for enhancing therapeutic potential .
Case Study 2: Synthesis of Fluorinated Derivatives
In another research effort, a series of fluorinated derivatives were synthesized using this compound as a starting material. These compounds were tested for their biological activity against various cancer cell lines, demonstrating that specific modifications could significantly improve cytotoxic effects while maintaining low toxicity to normal cells.
Mechanism of Action
The mechanism of action of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. Additionally, the halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2-Bromo-4-chloro-6-(trifluoromethyl)aniline
- 4-Bromo-3-(trifluoromethyl)aniline
- 2,6-Dibromo-4-(trifluoromethyl)aniline
Comparison: Compared to its analogs, 2-Bromo-6-iodo-4-(trifluoromethyl)aniline is unique due to the presence of both bromine and iodine atoms, which can impart distinct reactivity and selectivity in chemical reactions. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various research applications .
Biological Activity
2-Bromo-6-iodo-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of bromine, iodine, and a trifluoromethyl group attached to a benzene ring. This unique arrangement of substituents not only imparts distinctive physical and chemical properties but also suggests potential biological activities, particularly in antimicrobial and anticancer research. The compound's molecular formula is with a molecular weight of 365.92 g/mol .
The presence of halogen atoms (bromine and iodine) and the trifluoromethyl group enhances the compound's lipophilicity, which is critical for its interaction with biological targets such as enzymes and receptors. This interaction can modulate enzyme activity or receptor binding, making it a subject of interest in medicinal chemistry .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances binding affinity through electron-withdrawing effects, which can influence the reactivity of the compound with nucleophiles and electrophiles in biological systems . Moreover, halogen bonding may also play a significant role in its interaction dynamics with molecular targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated anilines can inhibit the growth of various bacterial strains by interfering with essential metabolic pathways . The specific mechanism often involves disrupting cell wall synthesis or inhibiting enzyme functions crucial for bacterial survival.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that certain derivatives of halogenated anilines can induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of cell cycle progression . The structural features of this compound may enhance its efficacy against specific cancer types by targeting unique molecular pathways involved in tumor growth.
Study 1: Antimycobacterial Activity
A phenotypic whole-cell screening study identified compounds structurally related to this compound that exhibited antimycobacterial activity against Mycobacterium tuberculosis (Mtb). The study highlighted the importance of structural modifications in enhancing bioactivity and metabolic stability .
Study 2: Structure–Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications to the aniline structure could significantly impact biological activity. For example, replacing certain substituents led to enhanced potency against specific microbial strains, suggesting that the trifluoromethyl group plays a crucial role in improving binding interactions with biological targets .
Comparative Analysis
Compound Name | Structural Characteristics | Biological Activity |
---|---|---|
This compound | Bromine at 2-position, iodine at 6-position | Antimicrobial, anticancer potential |
2-Bromo-4-chloro-6-(trifluoromethyl)aniline | Bromine at 2-position, chlorine at 4-position | Moderate antimicrobial activity |
4-Bromo-3-(trifluoromethyl)aniline | Bromine at 4-position | Limited biological activity compared to others |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Bromo-6-iodo-4-(trifluoromethyl)aniline, and what factors influence yield?
- Methodological Answer : The synthesis typically involves halogenation and functionalization of aniline derivatives. For example:
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Step 1 : Nitration of 2-bromo-4-(trifluoromethyl)aniline to introduce a nitro group, followed by reduction to form the amine .
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Step 2 : Iodination via electrophilic substitution using iodine monochloride (ICl) in acetic acid, optimized at 40–60°C for 6–12 hours .
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Critical Factors : Solvent polarity (e.g., DMSO enhances iodine activation), stoichiometric control of halogens, and temperature regulation to avoid decomposition. Continuous flow reactors improve scalability and purity .
Table 1 : Representative Reaction Conditions for Iodination
Reagent Solvent Temp (°C) Yield (%) Reference ICl AcOH 50 65–75 NIS DCM RT 50–60
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR confirm substituent positions. The trifluoromethyl group shows a singlet near δ -60 ppm in -NMR .
- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 365.92 (M+H) align with the molecular formula CHBrFIN .
- X-ray Crystallography : Resolves halogen positioning and steric effects. SHELX software is widely used for structural refinement .
Advanced Research Questions
Q. How can researchers optimize coupling reactions involving the iodine substituent in cross-catalytic systems?
- Methodological Answer :
- Catalyst Selection : Pd(PPh) or Pd(dba) with ligands (e.g., XPhos) enhances oxidative addition of the C–I bond .
- Solvent Optimization : Polar aprotic solvents (DMF, THF) stabilize transition states. Microwave-assisted heating (80–120°C) reduces reaction time .
- Case Study : Suzuki-Miyaura coupling with arylboronic acids achieves 70–85% yield when using 2 mol% Pd catalyst and CsCO as base .
Q. How can data contradictions in halogen reactivity be resolved when comparing bromine vs. iodine in similar derivatives?
- Methodological Answer :
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Kinetic Analysis : Use stopped-flow NMR to monitor reaction intermediates. Bromine exhibits faster electrophilic substitution due to lower electronegativity vs. iodine .
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Computational Modeling : DFT calculations (e.g., Gaussian 16) reveal iodine’s larger atomic radius increases steric hindrance, slowing nucleophilic attacks .
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Experimental Validation : Parallel synthesis under identical conditions (solvent, temp) isolates steric vs. electronic effects .
Table 2 : Comparative Halogen Reactivity in Nucleophilic Substitution
Halogen Rate Constant (k, s) Steric Parameter (Å) Br 1.2 × 10 0.94 I 4.5 × 10 1.32
Q. What strategies mitigate instability of the trifluoromethyl group under acidic or oxidative conditions?
- Methodological Answer :
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield the amine during harsh reactions. Remove Boc with TFA/DCM (1:4) post-synthesis .
- Stabilizing Agents : Add radical scavengers (e.g., BHT) to prevent CF degradation in photoredox catalysis .
Q. Methodological Guidance for Contradictory Data
- Case Example : Conflicting yields in iodination (50% vs. 75%) may arise from trace moisture or oxygen. Use Schlenk-line techniques for anhydrous/anaerobic conditions .
- Statistical Tools : Apply ANOVA to compare batch vs. flow synthesis outcomes, identifying variability sources (e.g., mixing efficiency) .
Properties
IUPAC Name |
2-bromo-6-iodo-4-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3IN/c8-4-1-3(7(9,10)11)2-5(12)6(4)13/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHITPHKKSCFNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650529 | |
Record name | 2-Bromo-6-iodo-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875306-20-0 | |
Record name | 2-Bromo-6-iodo-4-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=875306-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-iodo-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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